Trimethylsiloxy 4-chlorophenylacetonitrile
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Overview
Description
Trimethylsiloxy 4-chlorophenylacetonitrile is a chemical compound characterized by the presence of a chlorophenyl group attached to an acetonitrile moiety, with a trimethylsiloxy group attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsiloxy 4-chlorophenylacetonitrile can be synthesized through several methods, including:
Nucleophilic Substitution Reaction: Starting with 4-chlorophenylacetonitrile, the reaction with trimethylsilyl chloride in the presence of a base (e.g., triethylamine) can yield the desired product.
Reductive Amination: This involves the reaction of 4-chlorophenylacetonitrile with trimethylsilanol under reducing conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Trimethylsiloxy 4-chlorophenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are commonly used for reduction.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃), can be used for substitution reactions.
Major Products Formed:
Oxidation: Trimethylsiloxy 4-chlorophenylacetic acid or its esters.
Reduction: Trimethylsiloxy 4-chlorophenylamine.
Substitution: Trimethylsiloxy 4-hydroxyphenylacetonitrile or Trimethylsiloxy 4-aminophenylacetonitrile.
Scientific Research Applications
Trimethylsiloxy 4-chlorophenylacetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Trimethylsiloxy 4-chlorophenylacetonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Trimethylsiloxy 4-chlorophenylacetonitrile is unique due to its specific functional groups and their arrangement. Similar compounds include:
4-Chlorophenylacetonitrile: Lacks the trimethylsiloxy group.
Trimethylsiloxybenzyl cyanide: Similar structure but with a benzyl group instead of a chlorophenyl group.
4-Chlorobenzyl cyanide: Similar to the target compound but without the trimethylsiloxy group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-trimethylsilyloxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOSi/c1-15(2,3)14-11(8-13)9-4-6-10(12)7-5-9/h4-7,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFBGCKUHBZQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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